Isopropyl 2-bromo-2-methylpropanoate
Overview
Description
Isopropyl 2-bromo-2-methylpropanoate is a compound that can be derived from isobutane through bromination. The process involves the substitution of a hydrogen atom with a bromine atom at the tertiary carbon of isobutane, resulting in 2-bromo-2-methylpropane . This compound is structurally related to other brominated hydrocarbons and has been studied for its physical properties, reactivity, and potential applications in synthesis and industry.
Synthesis Analysis
The synthesis of compounds related to isopropyl 2-bromo-2-methylpropanoate often involves bromination reactions. For instance, the gas phase photochemical bromination of isobutane yields 2-bromo-2-methylpropane through a radical chain mechanism . Another related synthesis involves the reaction of diisopropyl ketone with a Grignard reagent to produce 2-isopropyl-2,3-dimethyl-butyric acid, which, while not the same, shares some synthetic pathways with the target compound . Additionally, the synthesis of chloromethyl 2-ethoxy-2-methylpropanoate from 2-bromoisobutyric acid demonstrates the versatility of brominated intermediates in organic synthesis .
Molecular Structure Analysis
The molecular structure of brominated compounds can be quite complex. For example, 2-bromo-1,1,1-trichloro-2-methylpropane exhibits a plastic crystal phase with a body-centered cubic lattice, indicating a disordered orientation of molecules . This suggests that the molecular structure of isopropyl 2-bromo-2-methylpropanoate could also exhibit interesting structural characteristics, although specific studies on this compound's crystal structure are not provided.
Chemical Reactions Analysis
Brominated compounds are often reactive and can participate in various chemical reactions. For instance, 2-bromo-6-isocyanopyridine has been identified as a versatile reagent in multicomponent chemistry due to its stability and synthetic efficiency . Similarly, 2-bromopropane has been shown to induce mutagenicity in bacterial assays, indicating that it can undergo biological transformations . The reactivity of brominated compounds like isopropyl 2-bromo-2-methylpropanoate can be exploited in synthetic applications, as seen in the synthesis of opioid carfentanil .
Physical and Chemical Properties Analysis
The physical properties of brominated compounds can vary widely. For example, 2-bromo-1,1,1-trichloro-2-methylpropane has a density of 1.97 g/cc and undergoes a phase transition at about -62°C . While specific data on isopropyl 2-bromo-2-methylpropanoate is not provided, it can be inferred that the compound may have unique physical properties due to the presence of bromine. Additionally, the mutagenicity of 2-bromopropane suggests that brominated compounds can have significant biological effects, which could be relevant for understanding the chemical properties of isopropyl 2-bromo-2-methylpropanoate .
Scientific Research Applications
Chromatographic Analysis
Isopropyl 2-bromo-2-methylpropanoate has been utilized in chromatographic methods. For instance, an indirect gas chromatographic method with pre-esterification was developed for the determination of 2-acetoxyisobutyryl bromide, a related compound, involving a reactive system with isopropyl alcohol. This method demonstrated a significant linear range and high recovery, indicating its potential for precise analytical applications in scientific research (Zhong, 2007).
Polymer Chemistry
In polymer chemistry, esters of 2-bromo-2-methylpropanoate, specifically of poly(oxyalkylene) polymers like poly(ethylene glycol), were prepared and characterized using various spectroscopic and chromatographic methods. These well-characterized esters have applications as Atom Transfer Radical Polymerization (ATRP) macroinitiators, useful for synthesizing a variety of polymeric architectures. These are of particular interest as drug delivery bioconjugates, showcasing the compound's importance in advanced material science and pharmaceutical applications (Velázquez et al., 2020).
Catalytic Air Freshening
Isopropyl 2-bromo-2-methylpropanoate is also involved in applications beyond direct chemical synthesis. For instance, a study on catalytic air freshening diffusers, often using 2-methylpropanol (a structurally similar compound), highlighted its role in indoor air quality. The study indicated that these diffusers, while operational, can lead to significant emissions of compounds like acetone, showcasing the importance of understanding the chemical reactions and by-products associated with common household items (Geiss et al., 2014).
Biofuel Research
The compound's derivatives have been noted in biofuel research. For instance, studies on the metabolism of microorganisms for biofuel production identified compounds structurally related to isopropyl 2-bromo-2-methylpropanoate. These compounds exhibit properties that make them potential candidates for anti-knock additives in fuels, showcasing the role of this compound in renewable energy research and its potential impact on the fuel industry (Mack et al., 2014).
Safety And Hazards
Isopropyl 2-bromo-2-methylpropanoate is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapors, and using only in well-ventilated areas .
Future Directions
Isopropyl 2-Bromo-2-methylpropanoate is used in the preparation of compounds used in the preparation of Elafibranor and its pharmaceutical acceptable salts . It could be used as ATRP macroinitiators for the synthesis of a variety of polymeric architectures of interest as drug delivery bioconjugates .
properties
IUPAC Name |
propan-2-yl 2-bromo-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-5(2)10-6(9)7(3,4)8/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZJYKKJZGIFCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199380 | |
Record name | Isopropyl 2-bromo-2-methylpropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 2-bromo-2-methylpropanoate | |
CAS RN |
51368-55-9 | |
Record name | 1-Methylethyl 2-bromo-2-methylpropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51368-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyl 2-bromo-2-methylpropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051368559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopropyl 2-bromo-2-methylpropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl 2-bromo-2-methylpropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.944 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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